molecular formula C19H19N7O2S2 B11032713 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11032713
M. Wt: 441.5 g/mol
InChI Key: SFHLJUONCMCFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating member of the imidazole-containing family. Imidazole, a five-membered heterocyclic ring, plays a crucial role in various natural products and pharmaceuticals. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Notably, it serves as a core structure in essential biomolecules like histidine, purine, histamine, and DNA-based structures .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the assembly of its quinazoline and thiadiazole moieties. While I don’t have specific details on this exact compound, I can provide a general outline:

    Quinazoline Synthesis: Start with 6-ethoxy-4-methylquinazoline-2-carbaldehyde (or a similar precursor) and react it with an appropriate amine (e.g., 2-amino-5-methylthiadiazole) under suitable conditions.

    Thiadiazole Formation: Introduce the 5-methyl-1,3,4-thiadiazole-2-thiol group using a thionating agent.

    Amidation: Finally, amidate the resulting intermediate with an amino acid derivative to form the desired compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the above routes, optimization for yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound likely undergoes various reactions:

    Oxidation: Oxidation of the sulfur atom in the thiadiazole ring.

    Reduction: Reduction of the quinazoline or thiadiazole rings.

    Substitution: Nucleophilic substitution at the quinazoline nitrogen or the thiadiazole sulfur. Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for designing novel molecules due to its unique structure.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine::

    Antibacterial/Antifungal: Investigate its potential antimicrobial properties.

    Anti-inflammatory: Explore its effects on inflammation pathways.

    Antitumor: Evaluate its impact on cancer cells.

    Other Biological Activities: Investigate its interactions with enzymes, receptors, and cellular processes.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare its properties with related imidazole derivatives. Some commercially available drugs containing imidazole rings include clemizole, etonitazene, and metronidazole .

Properties

Molecular Formula

C19H19N7O2S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N7O2S2/c1-4-28-13-5-6-15-14(8-13)10(2)20-17(22-15)24-18-21-12(7-16(27)23-18)9-29-19-26-25-11(3)30-19/h5-8H,4,9H2,1-3H3,(H2,20,21,22,23,24,27)

InChI Key

SFHLJUONCMCFPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.